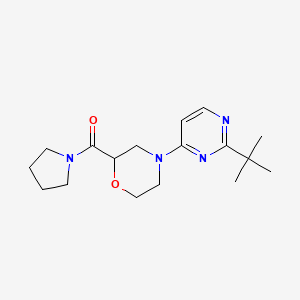![molecular formula C15H16N4O B15119853 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B15119853.png)
2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core linked to an azetidine ring, which is further substituted with a pyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the Benzoxazole Core: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized through the reaction of an appropriate amine with an epoxide or by cyclization of a haloamine.
Attachment of the Pyrazole Moiety: The final step involves the alkylation of the azetidine ring with a pyrazole derivative, such as 4-methyl-1H-pyrazole, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: It can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: The compound can serve as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can engage in hydrogen bonding and π-π interactions, while the benzoxazole core can participate in aromatic stacking and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde
- 4-(1H-Pyrazol-1-yl)ethyl]piperidine
Uniqueness
2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole is unique due to its combination of a benzoxazole core with an azetidine ring and a pyrazole moiety. This structural arrangement provides a distinct set of electronic and steric properties that can be leveraged in various applications, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C15H16N4O |
|---|---|
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C15H16N4O/c1-11-6-16-19(7-11)10-12-8-18(9-12)15-17-13-4-2-3-5-14(13)20-15/h2-7,12H,8-10H2,1H3 |
Clave InChI |
DEPAUZRUJCBULU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1)CC2CN(C2)C3=NC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide](/img/structure/B15119773.png)
![4-(2-{4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B15119779.png)

![[1-(5-Methoxypyrimidin-2-yl)piperidin-3-yl]methanol](/img/structure/B15119801.png)
![3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B15119809.png)
![1-(Cyclopropanesulfonyl)-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane](/img/structure/B15119813.png)
![1-(Propan-2-yl)-4-[4-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B15119816.png)
![5-Bromo-2-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B15119821.png)

![N-[1-(1-phenylethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B15119825.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B15119836.png)
![2-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B15119837.png)

![N,N-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B15119855.png)
